Cas no 1805669-59-3 (Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate)
Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate
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- Inchi: 1S/C13H14ClNO2/c1-3-9-4-5-10(8-15)11(12(9)7-14)6-13(16)17-2/h4-5H,3,6-7H2,1-2H3
- InChI Key: FPYTUNIAOPYNOM-UHFFFAOYSA-N
- SMILES: ClCC1C(=C(C#N)C=CC=1CC)CC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 310
- XLogP3: 2.6
- Topological Polar Surface Area: 50.1
Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010003056-1g |
Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate |
1805669-59-3 | 97% | 1g |
1,579.40 USD | 2021-07-06 |
Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate
Comprehensive Overview of Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate (CAS No. 1805669-59-3)
Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate (CAS No. 1805669-59-3) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates and fine chemical synthesis. This ester derivative, characterized by its chloromethyl, cyano, and ethyl functional groups, serves as a versatile building block in the development of complex molecules. Its unique structural features make it particularly valuable for researchers focusing on drug discovery and material science.
The compound's molecular structure, featuring a phenylacetate backbone, allows for diverse chemical modifications, enabling its use in the synthesis of biologically active compounds. Recent trends in green chemistry and sustainable synthesis have further highlighted the importance of such intermediates, as they often reduce the need for multi-step reactions, thereby minimizing waste and energy consumption. Researchers are increasingly exploring its potential in catalysis and asymmetric synthesis, aligning with the global push for eco-friendly chemical processes.
One of the most frequently searched questions related to Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate revolves around its synthetic applications and safety profile. While the compound is not classified as hazardous under standard regulations, proper handling protocols are essential due to its reactive functional groups. Laboratories often inquire about its storage conditions (typically under inert atmospheres at low temperatures) and compatibility with common reagents, which underscores its role in precision-driven synthetic workflows.
In the context of pharmaceutical research, this compound has been investigated for its potential as a precursor to central nervous system (CNS) agents and anti-inflammatory drugs. Its cyano group, in particular, offers a strategic handle for further derivatization, making it a favorite among medicinal chemists. The integration of computational chemistry tools, such as molecular docking and QSAR modeling, has further accelerated its adoption in virtual screening campaigns.
From an industrial perspective, scalability and cost-effective synthesis of Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate remain hot topics. Manufacturers are optimizing routes to improve yield and purity, often leveraging continuous flow chemistry techniques. These advancements align with the growing demand for high-value intermediates in the agrochemical and specialty chemical sectors, where efficiency and reproducibility are paramount.
In summary, Methyl 2-chloromethyl-6-cyano-3-ethylphenylacetate (CAS No. 1805669-59-3) represents a critical tool in modern synthetic chemistry. Its adaptability to both traditional and cutting-edge methodologies ensures its relevance in addressing contemporary challenges in drug development and industrial chemistry. As research continues to uncover new applications, this compound is poised to remain a focal point in scientific discussions and innovation.
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